Apixaban Impurity 14

Description

Apixaban Impurity 14, also referred to as Apixaban related compound F (CAS: 536759-91-8), is a process-related impurity identified during the synthesis of apixaban, a direct oral anticoagulant targeting Factor Xa . Its chemical structure is ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, with the molecular formula C₁₉H₁₈N₄O₅ and a molecular weight of 436.42 g/mol . This impurity arises during the tetrahydro-pyrazolo-pyridine core formation, a critical intermediate step in apixaban synthesis. Regulatory guidelines, such as those from the USP, mandate its monitoring to ensure drug safety, with a specification limit of 0.15% w/w in apixaban batches .

Analytical characterization of Impurity 14 involves high-performance liquid chromatography (HPLC) with photodiode array detection (200–400 nm), supported by spectroscopic techniques like 1H NMR, FT-IR, and ESI-MS for structural confirmation . Its detection limit (LOD) and quantification limit (LOQ) are comparable to other apixaban impurities, ensuring precise control during manufacturing .

Propriétés

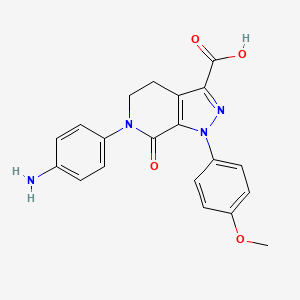

IUPAC Name |

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLQVNOMQACSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Apixaban Impurity 14 involves the degradation of Apixaban under specific conditions. The degradation can be induced by exposing Apixaban to acidic or basic environments. For instance, refluxing Apixaban in 1N hydrochloric acid or 0.5N sodium hydroxide at elevated temperatures can lead to the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the degradation mixture. The process involves the use of preparative HPLC, followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Analyse Des Réactions Chimiques

Types of Reactions: Apixaban Impurity 14 undergoes various chemical reactions, including:

Oxidation: The impurity can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, room temperature.

Reduction: Sodium borohydride, reflux conditions.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Chemical Characteristics

Apixaban Impurity 14 is identified as a degradation product of Apixaban. Its structural characteristics are essential for understanding its behavior in pharmaceutical formulations and biological systems. The impurity's presence can influence the pharmacokinetics and pharmacodynamics of Apixaban, necessitating thorough investigation.

Analytical Applications

1. Quality Control:

this compound serves as a reference standard in the quality control of Apixaban formulations. Its identification and quantification are crucial for ensuring that the final product meets safety standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify this impurity in pharmaceutical preparations .

2. Stability Testing:

The stability profile of Apixaban is influenced by the formation of impurities like this compound under various stress conditions (e.g., temperature, humidity). Understanding its degradation pathways helps in developing robust formulations that maintain efficacy over time .

| Method | Purpose | Findings |

|---|---|---|

| HPLC | Quantification of impurities | Reliable separation of Apixaban and its impurities |

| LC-MS | Identification of degradation products | Detailed degradation pathways established |

Pharmacological Research

1. Safety Assessments:

Research indicates that impurities can affect the safety profile of pharmaceuticals. Studies involving this compound focus on its potential effects on coagulation and bleeding risk compared to the parent compound. Understanding these effects is vital for assessing the overall safety of Apixaban formulations .

2. Drug Interaction Studies:

Investigating how this compound interacts with other medications can provide insights into potential drug-drug interactions that may arise from impurities in clinical settings. This aspect is critical for clinicians when prescribing Apixaban alongside other therapies .

Case Studies

1. Clinical Trials:

In clinical settings, the impact of impurities on patient outcomes has been evaluated. For instance, studies comparing Apixaban with traditional anticoagulants have highlighted the importance of monitoring impurities to ensure therapeutic efficacy without increasing adverse effects .

2. Regulatory Compliance:

Regulatory bodies require comprehensive data on impurities for drug approval processes. The characterization and quantification of this compound are essential for meeting these regulatory standards, ensuring that products are safe for public use .

Mécanisme D'action

The mechanism of action of Apixaban Impurity 14 is related to its parent compound, Apixaban. Apixaban selectively inhibits factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The impurity itself may not have a direct pharmacological effect but is crucial in understanding the overall stability and safety of Apixaban .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Apixaban Impurity 14 and Related Compounds

| Compound | Core Structure | Functional Groups | Origin |

|---|---|---|---|

| This compound | Tetrahydro-pyrazolo-pyridine | 4-Methoxyphenyl, nitrobenzene, ester | Synthesis intermediate |

| RS1 | Pyrazole-lactam | Chlorophenyl, carboxamide | Starting material derivative |

| RS2 | Benzamide intermediate | Nitrobenzene, amide | Side reaction product |

| Edoxaban Impurity A | Isoquinoline | Chlorothiophene, morpholine | Oxidative degradation |

| Rivaroxaban Impurity B | Oxazolidinone | Fluorophenyl, thiophene | Hydrolysis byproduct |

- Key Differences :

- Impurity 14 contains a nitro group and tetrahydro-pyrazolo-pyridine core , distinguishing it from RS1 (pyrazole-lactam) and RS2 (benzamide) .

- Unlike edoxaban or rivaroxaban impurities, which often involve halogenated aromatic rings (e.g., chlorothiophene), Impurity 14 lacks halogens but shares structural motifs critical for Factor Xa binding, such as the 4-methoxyphenyl moiety .

Analytical Performance

Table 2: Detection Limits and Recovery Rates

| Compound | LOD (μg/mL) | LOQ (μg/mL) | Recovery Range (%) |

|---|---|---|---|

| This compound | 0.008 | 0.024 | 93.4–100.5 |

| RS1 | 0.008 | 0.024 | 94.2–99.8 |

| RS2 | 0.009 | 0.026 | 93.7–100.1 |

| Apixaban (API) | 0.05 | 0.15 | 98.0–101.2 |

- Impurity 14 exhibits similar sensitivity profiles to RS1 and RS2, with LOD/LOQ values below 0.01 μg/mL, ensuring trace-level detection .

- Recovery studies using spiked apixaban samples show >93% accuracy across all impurities, validated under ICH guidelines .

Stability and Robustness

Table 3: Robustness Testing Under Stressed Conditions

| Parameter | Resolution (Impurity 14 vs. Apixaban) | %RSD (Peak Area) |

|---|---|---|

| Flow rate ±20% | >1.5 | ≤2.1 |

| Column temp ±2°C | >1.5 | ≤2.5 |

| pH ±0.2 | >1.5 | ≤3.0 |

- The HPLC method for Impurity 14 demonstrates robustness, maintaining resolution >1.5 and %RSD <5% under variable conditions .

- Comparatively, edoxaban impurities require ion-pair chromatography for separation due to higher polarity .

Pharmacological Relevance

Activité Biologique

Apixaban is a selective, potent, and orally bioavailable inhibitor of coagulation factor Xa, primarily used to prevent and treat thromboembolic disorders. Understanding the biological activity of its impurities, particularly Apixaban Impurity 14, is crucial for ensuring drug safety and efficacy. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and implications for drug development.

Overview of Apixaban and Its Impurities

Apixaban is synthesized through various chemical pathways that may lead to the formation of impurities. These impurities can arise from raw materials, synthetic processes, or degradation during storage. The identification and characterization of these impurities are essential for quality control in pharmaceutical development .

Biological Activity of this compound

Mechanism of Action:

Apixaban functions by inhibiting factor Xa, an essential component in the coagulation cascade. By blocking factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The specific biological activity of this compound has not been extensively documented; however, impurities in anticoagulants can exhibit varying degrees of biological activity, potentially influencing the overall therapeutic effects and safety profiles of the parent compound .

Pharmacodynamics:

The pharmacodynamic properties of Apixaban have been well characterized in clinical studies. It has demonstrated effective inhibition of thrombin generation in human plasma with an IC50 value ranging from 37 nM to 100 nM depending on the assay conditions . While direct data on this compound is limited, studies on related impurities indicate they may possess some anticoagulant activity or could modulate the effects of the parent compound .

Synthesis and Characterization

Synthesis Methods:

this compound can be synthesized through several chemical reactions involving starting materials that are common in the production of apixaban. The synthesis typically involves multi-step processes that may include reduction, amidation, and cyclization reactions .

Characterization Techniques:

Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize impurities like this compound. These methods help elucidate the structural features and confirm the identity of the impurity .

Case Study: Impurities in Anticoagulants

A study highlighted the importance of analyzing organic impurities in apixaban formulations to assess their potential physiological activities. The findings suggested that certain impurities could lead to adverse effects or alter therapeutic outcomes .

Research Findings

Research indicates that while apixaban itself has a low potential for drug-drug interactions and a favorable pharmacokinetic profile, impurities may affect these properties. For instance:

- In vitro studies have shown that some impurities might influence thrombin generation or platelet aggregation indirectly by altering plasma protein interactions .

- Toxicological assessments have raised concerns about genotoxic impurities during apixaban synthesis, emphasizing the need for rigorous quality control measures .

Data Tables

| Parameter | Apixaban | This compound |

|---|---|---|

| Mechanism of Action | Factor Xa Inhibition | Unknown |

| IC50 (Thrombin Generation) | 37-100 nM | Not Established |

| Synthesis Complexity | Multi-step synthesis | Similar |

| Analytical Techniques Used | HRMS, NMR | HRMS, NMR |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Apixaban Impurity 14 in pharmaceutical formulations?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are widely used. RP-HPLC conditions include a C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30), and UV detection at 220 nm. This achieves linearity (r=0.9994) in the range of 4.30–45.00 µg/mL for Apixaban and its impurities . HPLC-MS/MS enhances specificity for trace-level detection, especially for genotoxic impurities, by employing selective ion monitoring and matrix effect mitigation strategies .

Q. How to establish a reference standard for this compound?

- Methodology : Reference standards require comprehensive characterization via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and chromatographic purity assessments. Ensure compliance with regulatory guidelines (e.g., USP/EP) by validating identity (>98% purity), stability under ambient storage (protected from light), and traceability to pharmacopeial standards. Cross-validate with independent labs to confirm reproducibility .

Q. What are the key parameters to validate a quantitative method for this compound?

- Methodology : Validate parameters per ICH guidelines:

- Linearity : Assess over 50–150% of the target concentration (e.g., 4.30–45.00 µg/mL).

- Precision : Intra-day and inter-day relative standard deviation (RSD) ≤1.10% .

- Accuracy : Recovery rates (e.g., 99.93% for Apixaban) via spiked placebo samples .

- Limit of quantification (LOQ) : Typically ≤0.01% for impurities .

Advanced Research Questions

Q. How to resolve discrepancies in impurity quantification data across studies?

- Methodology : Cross-validate using orthogonal techniques (e.g., RP-HPLC vs. HPLC-MS/MS) to rule out matrix interference or column variability. For example, if one study reports higher impurity levels, replicate experiments under identical conditions (column batch, mobile phase pH, temperature) to identify methodological inconsistencies. Statistical tools like ANOVA can assess inter-laboratory variability .

Q. How to design stability studies for this compound under various storage and stress conditions?

- Methodology : Conduct forced degradation studies:

- Thermal stress : 40–80°C for 1–4 weeks.

- Photolytic stress : Expose to UV light (ICH Q1B guidelines).

- Hydrolytic stress : Acid/alkaline hydrolysis (0.1–1.0 M HCl/NaOH).

Monitor degradation products using stability-indicating methods (e.g., RP-HPLC with peak purity >99%). Report impurity growth rates and establish storage recommendations (e.g., ambient temperature, desiccated) .

Q. How to address matrix effects in MS-based detection of this compound?

- Methodology :

- Sample preparation : Use protein precipitation or solid-phase extraction to reduce biological matrix interference.

- Internal standardization : Isotope-labeled analogs (e.g., deuterated Impurity 14) correct for ion suppression/enhancement.

- Method optimization : Adjust ionization parameters (e.g., ESI voltage, nebulizer gas flow) to minimize matrix effects. Validate recovery rates (85–115%) across multiple matrices (plasma, tablet excipients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.